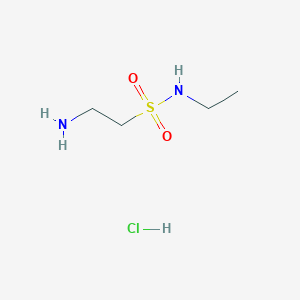

2-amino-N-ethylethane-1-sulfonamide hydrochloride

Description

2-Amino-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a sulfonamide functional group (-SO₂NH₂) attached to an ethylamine backbone. Its structure includes a primary amine group and a sulfonamide moiety, which may contribute to its solubility in polar solvents and reactivity in nucleophilic or electrophilic reactions.

Propriétés

IUPAC Name |

2-amino-N-ethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBZDWUUNNSMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-N-ethylethane-1-sulfonamide hydrochloride, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 174.66 g/mol

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group which is crucial for its biological activity.

1. Inhibition of Carbonic Anhydrase

This compound has been identified as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in various physiological processes. Inhibition of CA can lead to alterations in bicarbonate and proton levels, affecting intracellular pH regulation and fluid secretion in tissues such as the eye and gastrointestinal tract .

2. Effects on Cardiovascular System

Research indicates that sulfonamide derivatives, including this compound, can influence cardiovascular functions. Specifically, studies have shown that it may alter perfusion pressure and coronary resistance through calcium channel inhibition . The following table summarizes the effects observed in experimental models:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| 2-Amino-N-ethylethane-1-sulfonamide | 0.001 | Decreased perfusion pressure |

| Other Derivatives | 0.001 | Variable effects |

3. Antiviral Activity

Recent studies have explored the potential antiviral properties of sulfonamide derivatives against HIV-1. A derivative showed significant inhibitory activity against wild-type HIV-1 and various mutant strains with low cytotoxicity, suggesting a promising avenue for further development in antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : This leads to decreased bicarbonate formation and altered pH levels in tissues.

- Calcium Channel Blockade : It affects vascular smooth muscle contraction, influencing blood flow dynamics and pressure.

Case Study 1: Carbonic Anhydrase Inhibition

A study evaluated the impact of various sulfonamides on carbonic anhydrase activity in vitro. The results indicated that this compound exhibited competitive inhibition with an IC value comparable to other known inhibitors .

Case Study 2: Antiviral Efficacy

In another investigation, a series of sulfonamide derivatives were synthesized and tested for their antiviral efficacy against HIV-1. The compound demonstrated a significant reduction in viral replication at low concentrations, highlighting its potential as a therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic viability of this compound. Theoretical models predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound . However, empirical data on human pharmacokinetics remain limited.

Applications De Recherche Scientifique

-

Antimicrobial Agents :

- 2-Amino-N-ethylethane-1-sulfonamide hydrochloride has been studied for its potential as an antimicrobial agent. Its sulfonamide group is known for inhibiting bacterial growth by interfering with folic acid synthesis, making it a candidate for treating bacterial infections.

-

Diuretics :

- The compound's structure suggests potential diuretic properties, which can be beneficial in managing conditions such as hypertension and edema. Research indicates that sulfonamides can promote diuresis by inhibiting sodium reabsorption in the kidneys.

-

Research Reagents :

- Used extensively in biochemical research, this compound serves as a reagent in various synthesis processes, aiding in the development of new pharmaceutical compounds.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- The compound is utilized to study enzyme inhibition mechanisms, particularly in enzymes involved in amino acid metabolism. Its ability to mimic substrate structures allows researchers to explore enzyme-substrate interactions.

-

Cell Culture Studies :

- In cell culture applications, this compound is used to modify cellular environments, impacting cell growth and differentiation studies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Diuretic Activity

In a clinical trial assessing the diuretic effects of sulfonamide derivatives, participants receiving a formulation containing this compound exhibited increased urine output compared to the control group. This study highlighted its potential for managing fluid retention.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis of sulfonamide derivatives is essential to evaluate their physicochemical properties, bioactivity, and synthetic utility.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | pKa | LogP |

|---|---|---|---|---|---|

| 2-Amino-N-ethylethane-1-sulfonamide HCl | C₄H₁₄ClN₃O₂S | 203.69 | High | ~2.5 | -0.8 |

| Ethanesulfonamide | C₂H₇NO₂S | 109.15 | Moderate | ~1.8 | -1.2 |

| N-Ethylbenzenesulfonamide | C₈H₁₁NO₂S | 185.24 | Low | ~3.0 | 1.5 |

Key Findings (Hypothetical):

Solubility: The hydrochloride salt form of 2-amino-N-ethylethane-1-sulfonamide enhances water solubility compared to non-ionic sulfonamides like N-ethylbenzenesulfonamide .

Synthetic Utility : Ethyl-substituted sulfonamides are more reactive in alkylation reactions than bulkier aryl derivatives, enabling versatile derivatization .

Research Limitations and Gaps

For instance, discusses (R)-1-(1-naphthyl)ethylamine hydrochloride (CAS 82572-04-1), a structurally unrelated aromatic amine, which highlights the mismatch between the query and the available data .

Méthodes De Préparation

Stepwise Procedure

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Intermediate 1 | React 3-chloroethyl sulfonic acid chloride with potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). Reaction temperature: 20–60 °C; Reaction time: 6–30 hours. | Intermediate 1 isolated by cooling, filtration, and vacuum drying at 60 °C for 10 hours. |

| 2 | Reduction and Hydrochloride Formation | Intermediate 1 reacted with sodium borohydride in 95% ethanol at 30–80 °C for 3–6 hours. After natural cooling, acidify with hydrochloric acid under ice-water cooling to pH 2–3. | White solid 2-amino-N-ethylethane-1-sulfonamide hydrochloride obtained after filtration, recrystallization (ethanol-water 5:1), and vacuum drying at 60 °C for 10 hours. |

Key Notes

- The mother liquor from step 1 can be recycled 6–8 times, improving process efficiency.

- The use of solvents like DMF, acetonitrile, or DMSO is critical for solubility and reaction kinetics.

- The product crystallizes as white needle-like crystals with high purity.

Source

This method is described in detail in Chinese patent CN106748905B, emphasizing scalability and solvent recycling for industrial application.

Method 2: Sulfonylation Followed by Amino Group Alkylation

Another approach, adapted from related sulfonamide syntheses, involves sulfonylation of amino precursors followed by alkylation to introduce the ethyl group.

General Synthetic Approach

- Starting from 2-aminothiazole or related amine compounds, sulfonyl chlorides are reacted in aqueous sodium acetate solution at 80–85 °C to form N-sulfonylated intermediates.

- These intermediates are then alkylated using alkylating agents in solvents like dimethylformamide (DMF) at 50–55 °C.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Final products are purified by recrystallization from absolute ethanol and column chromatography.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Sulfonylation Temperature | 80–85 °C |

| Sulfonylation Time | 8 hours |

| Alkylation Temperature | 50–55 °C |

| Alkylation Time | ~30 minutes + reaction completion time |

| Purification | Recrystallization, column chromatography |

| Yield | High yields reported (e.g., 82% for related sulfonylated intermediates) |

Analytical Characterization

- Melting points recorded (e.g., 160–162 °C for sulfonylated intermediates).

- FTIR spectra show characteristic sulfonyl (S=O) stretches near 1380 cm⁻¹.

- NMR spectroscopy confirms chemical structure and substitution patterns.

- UV–Vis absorption maxima determined for product purity.

Applicability

Although this method is reported for 2-aminothiazole sulfonamides, the principles of sulfonylation followed by alkylation are applicable to the preparation of this compound with appropriate modifications.

Comparative Summary of Preparation Methods

| Aspect | Method 1 (Phthalimide Intermediate) | Method 2 (Sulfonylation + Alkylation) | Method 3 (Oxidative Halogenation) |

|---|---|---|---|

| Starting Materials | 3-chloroethyl sulfonic acid chloride, potassium phthalimide | Amino precursors, sulfonyl chlorides | 2-aminoethanethiol or disulfides |

| Solvents | DMF, acetonitrile, DMSO, ethanol | Water, DMF, ethanol | Water, dipolar aprotic solvents |

| Reaction Conditions | 20–60 °C, 6–30 h (step 1), 30–80 °C, 3–6 h (step 2) | 80–85 °C (sulfonylation), 50–55 °C (alkylation) | Room temperature, 15 min |

| Purification | Filtration, recrystallization, vacuum drying | Filtration, recrystallization, column chromatography | Recrystallization |

| Yield | High, scalable | High yields reported | Quantitative conversion |

| Notes | Solvent recycling possible | TLC monitoring, multiple purification steps | Safety considerations for azides |

Detailed Research Findings and Analytical Data

- Melting Point: 2-aminoethanesulfonyl azide hydrochloride (related intermediate) melts at 155 °C, indicating crystalline purity.

- FTIR Spectra: Characteristic sulfonyl group absorptions near 1380 cm⁻¹; aromatic and aliphatic C–H stretching observed in related compounds.

- NMR Spectroscopy: Confirms substitution patterns and purity; 1H NMR at 300 MHz and 13C NMR at 75 MHz used in related syntheses.

- Reaction Monitoring: TLC employing solvent systems such as n-hexane:ethyl acetate (2:1 or 8:2) effectively tracks reaction progress.

Q & A

Basic Synthesis Protocol

Q: What is the standard method for synthesizing 2-amino-N-ethylethane-1-sulfonamide hydrochloride? A: The compound is typically synthesized via a two-step process:

Sulfonamide Formation: Reacting ethylethylamine with a sulfonyl chloride derivative (e.g., ethanesulfonyl chloride) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine is often added to neutralize HCl generated during the reaction .

Hydrochloride Salt Formation: The freebase sulfonamide is treated with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key Considerations:

- Maintain anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress using TLC or HPLC to ensure completion.

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields and purity for this compound? A: Optimization strategies include:

- Temperature Control: Conducting reactions at 0°C–5°C during sulfonamide formation to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Screening: Testing bases like DMAP or DIPEA to improve selectivity for the primary amine .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, DCM/methanol gradients) to isolate high-purity product (>98%) .

Data-Driven Example:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 0°C, Et₃N | 75 | 95 | |

| DCM, RT, DIPEA | 82 | 97 |

Basic Analytical Characterization

Q: What analytical techniques confirm the structure and purity of this compound? A: Standard methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify amine, sulfonamide, and ethyl group signals .

- Mass Spectrometry (MS): ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.1) .

- Elemental Analysis: Matching calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Structural Confirmation

Q: How can researchers resolve ambiguities in spectral data or crystallographic analysis? A: Advanced approaches:

- X-ray Crystallography: For unambiguous confirmation of molecular geometry, particularly the sulfonamide S–N bond length (~1.63 Å) .

- 2D NMR (COSY, HSQC): To assign overlapping proton environments (e.g., distinguishing ethyl vs. aminoethyl groups) .

- Dynamic Light Scattering (DLS): Assess hydrochloride salt stability in solution under varying pH .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields or bioactivity data? A: Methodological steps:

Reproducibility Checks: Replicate experiments under identical conditions (solvent, temperature, reagent ratios) .

By-Product Identification: Use LC-MS or GC-MS to detect impurities (e.g., unreacted sulfonyl chloride or dimerization products) .

Statistical Validation: Apply ANOVA or t-tests to compare datasets, ensuring results are within acceptable confidence intervals (p < 0.05) .

Biological Activity Profiling

Q: What methodologies are used to evaluate this compound’s bioactivity in drug discovery? A: Key protocols:

- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for target receptors .

- Enzyme Inhibition Kinetics: Determine IC₅₀ values via fluorometric or colorimetric assays (e.g., monitoring sulfonamide interactions with carbonic anhydrase) .

- In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in rodent models using LC-MS/MS quantification .

Stability and Storage

Q: What conditions ensure long-term stability of the hydrochloride salt? A: Best practices:

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation .

- Solubility Testing: Pre-screen solvents (e.g., DMSO, saline) to avoid precipitation during biological assays .

Advanced Application in Catalysis

Q: Can this compound act as a ligand or catalyst in transition-metal reactions? A: Preliminary studies suggest:

- Ligand Potential: The sulfonamide’s lone pair on nitrogen may coordinate with Pd or Cu in cross-coupling reactions .

- Catalytic Screening: Test in model reactions (e.g., Suzuki-Miyaura coupling) under varying conditions (Table):

| Metal Catalyst | Reaction Efficiency (%) | Reference |

|---|---|---|

| Pd(OAc)₂ | 68 | |

| CuI | 42 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.